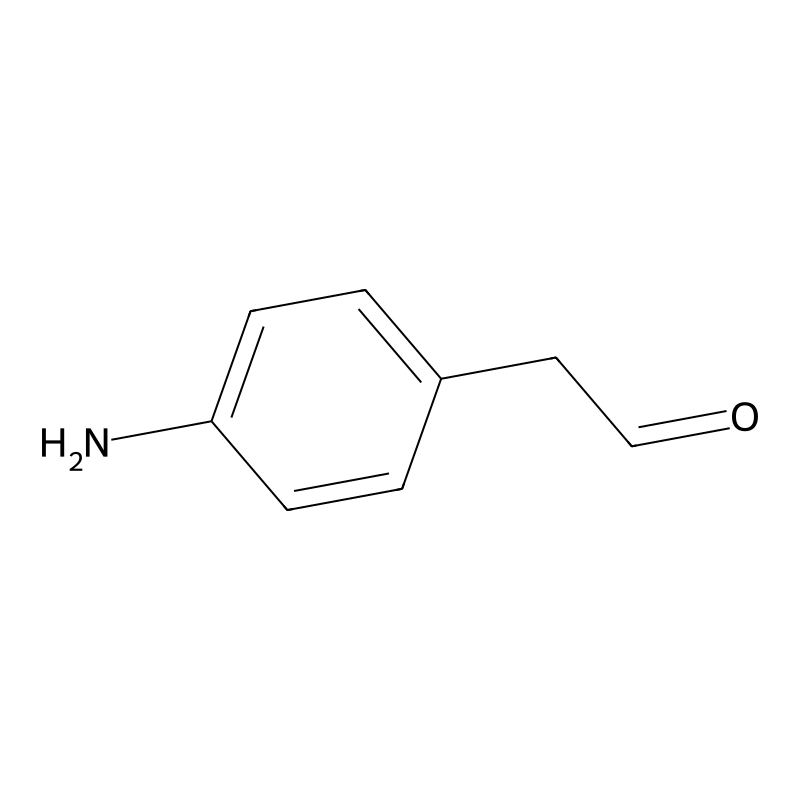

2-(4-Aminophenyl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

Application Summary: In medicinal chemistry, “2-(4-Aminophenyl)acetaldehyde” derivatives have been explored for their potential as antimicrobial agents. These derivatives, particularly benzothiazole moieties with semicarbazone and thiosemicarbazone, show promise in combating bacterial infections .

Experimental Methods: The compounds were synthesized and their structures confirmed via NMR, IR, and Mass spectral data. Antimicrobial activity was assessed using minimum inhibitory concentration (MIC) values against various bacterial strains.

Results: Compounds exhibited potent antibacterial activity, with one derivative showing MIC values as low as 1.56 µg/ml against Pseudomonas aeruginosa. The mode of action was suggested to involve membrane perturbation and DNA-binding assays indicated a potential intracellular target .

Biochemistry

Application Summary: “2-(4-Aminophenyl)acetaldehyde” has been utilized in biochemistry for the fermentative production of aromatic diamines, which serve as monomers for heat-resistant biopolyureas .

Experimental Methods: Genetically engineered Escherichia coli were optimized in fed-batch cultures to produce the highest yield of the aromatic diamine, which was then polymerized with diisocyanates to create polyureas.

Results: The resulting polyureas exhibited decomposition temperatures suitable for industrial applications, demonstrating the compound’s utility in producing advanced materials with excellent thermostability .

Materials Science

Application Summary: In materials science, “2-(4-Aminophenyl)acetaldehyde” is a potential monomer for creating polymers and advanced materials, such as heat-resistant biopolyureas .

Experimental Methods: The monomer was produced via fermentation and subsequently polymerized with diisocyanates to form polyureas with varying decomposition temperatures.

Results: The polyureas showed decomposition temperatures of up to 302°C, indicating their potential for use in high-temperature applications .

Analytical Chemistry

Application Summary: Analytical chemistry has seen the use of “2-(4-Aminophenyl)acetaldehyde” derivatives in the development of new chromogenic and fluorogenic reagents for detecting various analytes .

Experimental Methods: The derivatives were synthesized and used to detect analytes through covalent bond formation, with optical signal transduction being a key measurement parameter.

Results: The new indicator dyes showed significant changes in fluorescence upon exposure to specific analytes, demonstrating their effectiveness as sensors .

Organic Synthesis

Application Summary: “2-(4-Aminophenyl)acetaldehyde” plays a role in organic synthesis, particularly as a building block for synthesizing various acylated and sulfonylated oxyenamides .

Experimental Methods: The compound was used in multicomponent reactions under mechanochemical conditions to synthesize target molecules with high yields and purity.

Results: The reactions resulted in the efficient synthesis of bioactive molecules, showcasing the compound’s versatility in organic synthesis .

Environmental Science

Application Summary: Environmental science research has identified “2-(4-Aminophenyl)acetaldehyde” as a compound of interest due to its presence in indoor air and its classification as a priority indoor pollutant .

Experimental Methods: Studies have focused on measuring indoor air concentrations of the compound and evaluating its sources and health-related impacts.

Pharmacology

Application Summary: Pharmacological research has investigated the use of “2-(4-Aminophenyl)acetaldehyde” derivatives for their potential therapeutic effects. Notably, compounds with chalcone, indole, and quinoline structures have been studied for their anti-cancer properties .

Experimental Methods: Synthesis of these derivatives was followed by evaluation against various cancer cell lines. The anti-cancer activity was measured using cell viability assays.

Results: Some derivatives showed significant anti-cancer activity, particularly against the HCT-116 cell line, indicating their potential as cancer therapeutics .

Polymer Chemistry

Application Summary: “2-(4-Aminophenyl)acetaldehyde” serves as a monomer in polymer chemistry for creating novel polymers with potential electronic applications, such as in organic solar cells .

Experimental Methods: The compound was polymerized with other monomers to create copolymers, which were then used in the fabrication of solar cell devices.

Results: The polymers exhibited good electronic properties and contributed to the overall efficiency of the solar cells, showcasing their applicability in renewable energy technologies .

2-(4-Aminophenyl)acetaldehyde is an organic compound with the molecular formula CHNO. It features a benzene ring substituted with an acetaldehyde group and an amino group. This compound is notable for its dual functional groups, which contribute to its reactivity and potential applications in various fields of chemistry and biology. The presence of both an amine and an aldehyde group allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis .

There's no current research available on the mechanism of action of 2-(4-Aminophenyl)acetaldehyde in any biological system.

Due to the lack of research, specific safety information on 2-(4-Aminophenyl)acetaldehyde is unavailable. However, as a general precaution, aromatic amines can have varying degrees of toxicity. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting until more information becomes available [].

- Oxidation: The aldehyde group can be oxidized to form 4-aminobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to 2-(4-Aminophenyl)ethanol with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing the formation of various derivatives by reacting with alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.

Research indicates that 2-(4-Aminophenyl)acetaldehyde exhibits potential biological activities, particularly in the areas of antimicrobial and anticancer properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical enzymes necessary for cellular function. In cancer studies, it may interfere with processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

The synthesis of 2-(4-Aminophenyl)acetaldehyde can be achieved through several methodologies:

- Reduction of 4-Nitrobenzaldehyde: A common synthetic route involves reducing 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the introduction of the acetaldehyde group. This typically requires hydrogen gas and a catalyst like palladium on carbon.

- Industrial Production: On a larger scale, continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. Purification methods such as crystallization or distillation are utilized to obtain high-purity products .

2-(4-Aminophenyl)acetaldehyde serves multiple purposes across various industries:

- Organic Synthesis: It is used as an intermediate for synthesizing complex organic molecules.

- Pharmaceuticals: Investigated for its potential therapeutic applications, particularly in developing antimicrobial agents and anticancer drugs.

- Dyes and Polymers: Employed in producing dyes and other industrial chemicals due to its reactive functional groups .

Studies on the interactions of 2-(4-Aminophenyl)acetaldehyde have focused on its biochemical pathways and molecular targets. Its antimicrobial effects suggest it may interact with bacterial membranes or specific enzymes critical for bacterial survival. In cancer research, it may affect cellular signaling pathways that regulate growth and apoptosis, indicating its potential as a therapeutic agent.

Several compounds share structural similarities with 2-(4-Aminophenyl)acetaldehyde, each differing in functional groups:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 4-Aminobenzaldehyde | Contains an amino group but lacks the acetaldehyde group | Simpler structure, less reactive |

| 2-(4-Nitrophenyl)acetaldehyde | Contains a nitro group instead of an amine group | More polar due to nitro group |

| 2-(4-Hydroxyphenyl)acetaldehyde | Contains a hydroxyl group instead of an amine group | Exhibits different reactivity due to hydroxyl |

The uniqueness of 2-(4-Aminophenyl)acetaldehyde lies in its combination of both an amine and an aldehyde group, allowing it to engage in diverse